2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of bromine, methoxy, phenoxy, and hydrazide functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the hydrazide intermediate: This step involves the reaction of 4-bromo-2-methoxyphenol with acetic anhydride to form 4-bromo-2-methoxyphenyl acetate. This intermediate is then reacted with hydrazine hydrate to yield 4-bromo-2-methoxyphenyl hydrazide.
Condensation reaction: The hydrazide intermediate is then subjected to a condensation reaction with 3,5-dibromo-2,4-dihydroxybenzaldehyde under acidic conditions to form the final product, 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydrazine derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Compounds with substituted functional groups replacing bromine atoms.
Scientific Research Applications
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazide and phenoxy groups allow it to form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The bromine atoms may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-2-methoxyphenoxy)acetohydrazide
- N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide
- 4-bromo-2-methoxyphenol
Uniqueness
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H13Br3N2O5 |
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Molecular Weight |
553.0 g/mol |
IUPAC Name |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13Br3N2O5/c1-25-12-5-9(17)2-3-11(12)26-7-13(22)21-20-6-8-4-10(18)16(24)14(19)15(8)23/h2-6,23-24H,7H2,1H3,(H,21,22)/b20-6+ |
InChI Key |
HGTGSFBEMRLZHR-CGOBSMCZSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br |
Origin of Product |
United States |
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